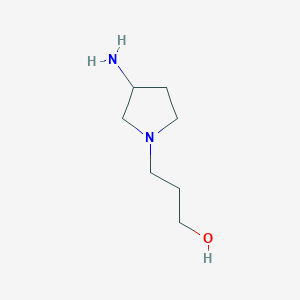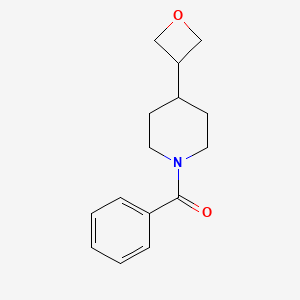
1-Benzoyl-4-(oxetan-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(oxetan-3-yl)piperidine is a compound that features a piperidine ring substituted with a benzoyl group and an oxetane ring The piperidine ring is a six-membered heterocyclic amine, while the oxetane ring is a four-membered cyclic ether
準備方法
The synthesis of 1-Benzoyl-4-(oxetan-3-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the benzoyl and oxetane groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst . The oxetane ring can be introduced via cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial production methods may involve continuous flow reactions and the use of catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
化学反応の分析
1-Benzoyl-4-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoyl carbonyl group.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the piperidine and oxetane rings.
科学的研究の応用
1-Benzoyl-4-(oxetan-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine and oxetane derivatives, including their potential as antimicrobial and anticancer agents.
Industrial Applications: It is used in the development of new materials with unique physicochemical properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-Benzoyl-4-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects . The oxetane ring can undergo ring-opening reactions, releasing reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids .
類似化合物との比較
1-Benzoyl-4-(oxetan-3-yl)piperidine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids, which also feature the piperidine ring and exhibit various biological activities.
Oxetane Derivatives: Compounds like oxetan-3-one and oxetane-containing nucleoside analogues, which are used in medicinal chemistry and synthetic organic chemistry.
The uniqueness of this compound lies in its combination of the piperidine and oxetane rings, which confer distinct physicochemical properties and reactivity patterns.
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
[4-(oxetan-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-8-6-12(7-9-16)14-10-18-11-14/h1-5,12,14H,6-11H2 |
InChIキー |
VNNLGVDHSSIIBI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2COC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)

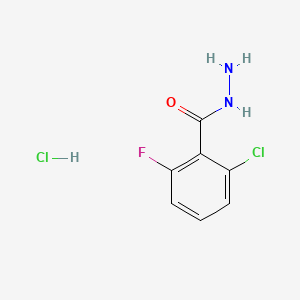
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
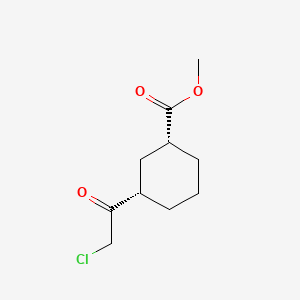
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
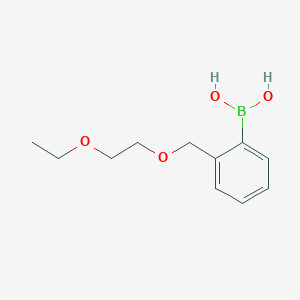
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
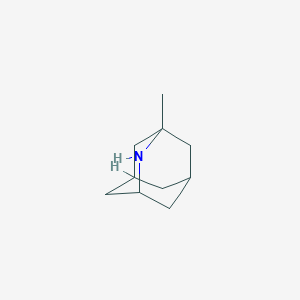
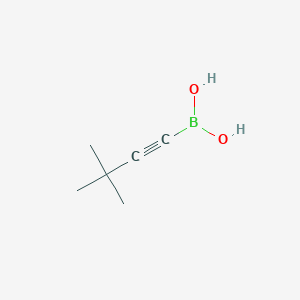
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
